molecular formula C18H23N5O2 B2967899 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898434-65-6

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2967899
CAS No.: 898434-65-6
M. Wt: 341.415
InChI Key: FSFUJRVAEKVHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Medication Potential

Research has demonstrated the synthesis and evaluation of novel conformationally restricted butyrophenones, exhibiting affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, including derivatives closely related to Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone, were evaluated for their antipsychotic potential through in vitro and in vivo assays, showing promise as effective antipsychotic drugs with selective serotonin receptor affinity (Raviña et al., 2000).

Corrosion Inhibition

Studies on the use of novel organic compounds similar to Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone have shown effective corrosion inhibition on mild steel in acidic media. These compounds demonstrated better inhibition efficiency, acting as mixed-type inhibitors, highlighting their potential application in protecting metal surfaces from corrosion (Singaravelu & Bhadusha, 2022).

Synthesis Methodologies

Research into the synthesis of heterocyclic compounds has led to the development of new methodologies, including the aza-Piancatelli rearrangement, which facilitates the formation of complex molecules potentially including or related to the target compound. These methods underscore the versatility of furan derivatives in synthesizing a wide range of biologically active and structurally diverse compounds (Reddy et al., 2012).

Biological Interactions and Applications

Further research has explored the interactions of furan derivatives with biological systems, including their role as enzyme inhibitors and potential therapeutic agents. For example, some furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity, showing promising results that could lead to the development of new therapeutic agents (Zheng et al., 2011).

Properties

IUPAC Name

furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(15-5-4-14-25-15)23-12-10-22(11-13-23)17-7-6-16(19-20-17)21-8-2-1-3-9-21/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFUJRVAEKVHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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